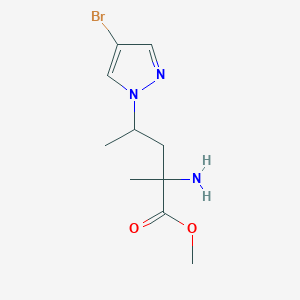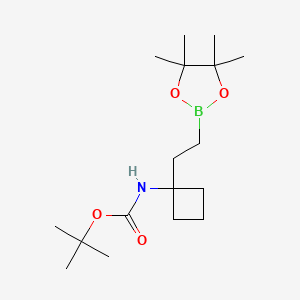
2-Azido-2-(3-bromo-phenyl)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-2-(3-bromophenyl)ethan-1-ol is an organic compound that features both azide and bromophenyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-azido-2-(3-bromophenyl)ethan-1-ol involves the regioselective ring-opening of epoxides. This reaction is catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus, which exhibits excellent α-position regioselectivity in the azide-mediated ring-opening of styrene oxide derivatives . The reaction typically employs sodium azide as the azide source and is carried out under mild conditions, such as shaking at 900 rpm and 30°C for 1 hour .
Industrial Production Methods
While specific industrial production methods for 2-azido-2-(3-bromophenyl)ethan-1-ol are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azides, which can be hazardous.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-2-(3-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry.
Reduction Reactions: The azide group can be reduced to an amine, providing a pathway to synthesize amine derivatives.
Common Reagents and Conditions
Sodium Azide: Commonly used for introducing the azide group.
Catalysts: Halohydrin dehalogenase for regioselective ring-opening.
Reducing Agents: Hydrogen gas or other reducing agents for azide reduction.
Major Products
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
2-Azido-2-(3-bromophenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor for synthesizing various nitrogen-containing compounds.
Medicinal Chemistry:
Materials Science: Used in the synthesis of functional materials with unique properties.
Wirkmechanismus
The mechanism of action for 2-azido-2-(3-bromophenyl)ethan-1-ol primarily involves its reactivity as an azide compound. The azide group can participate in cycloaddition reactions, forming triazoles that can interact with biological targets. Additionally, the bromophenyl group can engage in various interactions, contributing to the compound’s overall reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azido-2-(2-bromophenyl)ethan-1-ol
- 2-Azido-2-(4-bromophenyl)ethan-1-ol
Uniqueness
2-Azido-2-(3-bromophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions
Eigenschaften
Molekularformel |
C8H8BrN3O |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
2-azido-2-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(5-13)11-12-10/h1-4,8,13H,5H2 |
InChI-Schlüssel |
INTSRMKJVXSTMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)

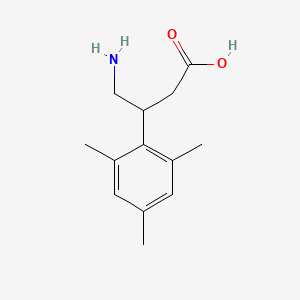
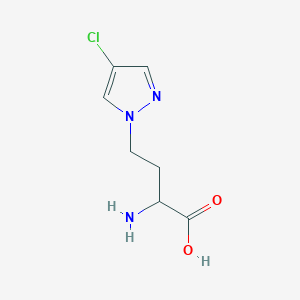


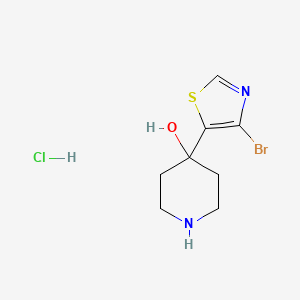
![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
methyl}prop-2-enamide](/img/structure/B13546190.png)
